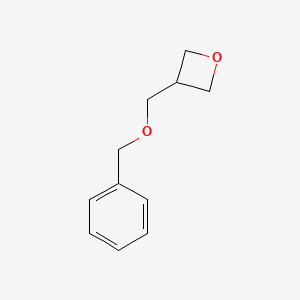

3-((Benzyloxy)methyl)oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(phenylmethoxymethyl)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-11/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTKSFHVQSBUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-((Benzyloxy)methyl)oxetane for Medicinal Chemistry Applications

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in modern drug discovery.[1] Its unique physicochemical properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offer medicinal chemists a powerful tool to modulate the characteristics of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] This guide provides an in-depth examination of the synthesis of 3-((benzyloxy)methyl)oxetane, a key building block that serves as a versatile precursor for the introduction of the 3-methyloxetane moiety into more complex molecules. We will explore the prevalent synthetic strategies, focusing on the intramolecular Williamson ether synthesis, and provide a detailed, step-by-step protocol. The causality behind experimental choices, potential challenges, and optimization strategies will be discussed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important transformation.

Introduction: The Ascendance of the Oxetane Motif in Drug Discovery

Historically, the oxetane ring was considered a niche structural element, perhaps most famously recognized in the natural product paclitaxel (Taxol®).[3][4] However, the last two decades have witnessed a surge in its application, driven by a deeper understanding of its beneficial effects on drug-like properties.

The value of the oxetane scaffold lies in its ability to act as a versatile bioisostere for commonly employed functional groups.[1] For instance:

-

gem-Dimethyl and Carbonyl Group Surrogate: 3,3-disubstituted oxetanes can serve as hydrophilic replacements for gem-dimethyl groups, blocking metabolic weak spots without the associated increase in lipophilicity.[2][5] They have also been successfully employed as isosteres for carbonyl groups.[3][5]

-

Modulation of Physicochemical Properties: The incorporation of an oxetane can significantly enhance aqueous solubility.[1][6] Its electron-withdrawing nature can also lower the basicity (pKa) of adjacent amines, a crucial tactic for mitigating issues like hERG channel inhibition.[1][2]

-

Improved Pharmacokinetic Profile: The rigid, three-dimensional structure of the oxetane ring can lead to improved target affinity and overall pharmacokinetic (PK) properties.[2][3]

Given these advantages, the development of robust and scalable synthetic routes to functionalized oxetane building blocks is of paramount importance. This compound is a particularly useful intermediate, as the benzyl ether provides a stable protecting group that can be readily removed in the later stages of a synthetic sequence to reveal a primary alcohol for further functionalization.

Synthetic Strategies: A Focus on Intramolecular Cyclization

While several methods exist for the synthesis of the oxetane ring, including the Paternò-Büchi reaction (a [2+2] cycloaddition), the most common and reliable approach for preparing 3-substituted oxetanes is the intramolecular Williamson ether synthesis.[4][7][8] This method involves the cyclization of a precursor containing a hydroxyl group and a suitable leaving group in a 1,3-relationship.[9] The inherent ring strain of the four-membered ring presents a kinetic challenge, often necessitating the use of strong bases and good leaving groups to achieve acceptable yields.[7]

The general retrosynthetic analysis for this compound points to a 1,3-diol as a key intermediate, which in turn can be derived from commercially available starting materials.

Diagram 1: Retrosynthetic Analysis of this compound

Sources

- 1. benchchem.com [benchchem.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Spectroscopic Data for 3-((Benzyloxy)methyl)oxetane: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-((benzyloxy)methyl)oxetane. This compound is of interest to researchers in medicinal chemistry and materials science as a versatile building block. The strained four-membered oxetane ring can act as a hydrogen bond acceptor and can influence the physicochemical properties of larger molecules. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing both the expected spectral features and the rationale behind their interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the systematic numbering used for NMR assignments, is presented below. The key spectroscopic handles are the protons and carbons of the oxetane ring, the benzylic methylene group, the exocyclic methylene group, and the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the magnetic anisotropy of the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5, H-6, H-7 | 7.35 - 7.25 | Multiplet | 5H |

| H-4 | 4.55 | Singlet | 2H |

| H-2 | 4.50 - 4.40 | Multiplet | 4H |

| H-3 | 3.65 | Doublet | 2H |

| H-1 | 3.10 - 3.00 | Multiplet | 1H |

Interpretation and Rationale:

-

Aromatic Protons (H-5, H-6, H-7): The five protons of the phenyl group are expected to resonate in the aromatic region, typically between δ 7.35 and 7.25 ppm. Due to the free rotation of the phenyl group, these protons will likely appear as a complex multiplet.

-

Benzylic Protons (H-4): The two protons of the benzylic methylene group (CH₂-Ph) are deshielded by the adjacent oxygen and the aromatic ring, and their signal is predicted to be a sharp singlet around δ 4.55 ppm. In similar structures containing a benzyloxy group, these protons are often observed in this region[1].

-

Oxetane Ring Protons (H-2): The four protons on the oxetane ring attached to the oxygen atom (at positions 2 and 4) are in a highly deshielded environment due to the electronegative oxygen. Based on data for related oxetane derivatives, these protons are expected to appear as a multiplet in the range of δ 4.50 - 4.40 ppm[2]. The ¹H NMR spectrum of unsubstituted oxetane shows these protons at a similar chemical shift of 4.65 ppm[3].

-

Exocyclic Methylene Protons (H-3): The two protons of the methylene group connecting the oxetane ring to the benzyloxy ether linkage are expected to resonate as a doublet around δ 3.65 ppm, due to coupling with the methine proton (H-1).

-

Oxetane Methine Proton (H-1): The single proton at the 3-position of the oxetane ring will be split by the adjacent methylene protons (H-3 and H-2), resulting in a multiplet around δ 3.10 - 3.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-g | 138.0 |

| C-h, C-i, C-j | 128.5 - 127.5 |

| C-b | 78.0 |

| C-d | 73.5 |

| C-c | 72.0 |

| C-a | 38.0 |

Interpretation and Rationale:

-

Aromatic Carbons (C-g, C-h, C-i, C-j): The quaternary carbon of the phenyl ring (C-g) is expected around δ 138.0 ppm, while the five CH carbons will appear in the typical aromatic region of δ 128.5 - 127.5 ppm.

-

Oxetane Ring Carbons (C-b): The two equivalent methylene carbons of the oxetane ring adjacent to the oxygen are significantly deshielded and are predicted to resonate around δ 78.0 ppm.

-

Benzylic Carbon (C-d): The carbon of the benzylic methylene group is expected at approximately δ 73.5 ppm.

-

Exocyclic Methylene Carbon (C-c): The carbon of the methylene group linking the oxetane ring to the ether oxygen is predicted to be around δ 72.0 ppm. In a similar benzyloxyphenyl-substituted oxetanol, the benzylic carbon appears at 70.2 ppm, providing a good reference point[1].

-

Oxetane Methine Carbon (C-a): The methine carbon of the oxetane ring is the most upfield of the non-aromatic carbons, with an expected chemical shift of around δ 38.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the C-O ether linkages and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2850 | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Aromatic C=C Stretch |

| 1100 - 1000 | C-O-C Stretch (Ether) |

| ~ 980 | Oxetane Ring Vibration |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the methylene and methine groups (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: A series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-O-C Stretching: A strong, broad absorption band in the region of 1100-1000 cm⁻¹ is expected for the asymmetric C-O-C stretching of the benzyl ether linkage. This is a characteristic region for ethers[4].

-

Oxetane Ring Vibration: The most diagnostic peak for the presence of the oxetane ring is a characteristic vibration around 980 cm⁻¹. This absorption is associated with the ring breathing mode and has been observed in related oxetane-containing monomers[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₁H₁₄O₂. The calculated molecular weight is 178.23 g/mol [6]. Therefore, the mass spectrum should show a molecular ion peak (M⁺) at an m/z of 178.

-

Key Fragmentation Patterns:

-

Loss of a Benzyl Group: The most prominent fragmentation is expected to be the cleavage of the benzyl group (C₇H₇), resulting in a stable tropylium cation at m/z 91 . This is a very common and characteristic fragmentation for compounds containing a benzyl moiety.

-

Loss of a Benzyloxy Group: Cleavage of the C-O bond can lead to the loss of the benzyloxy radical (C₇H₇O•), resulting in a fragment at m/z 71 , corresponding to the [M - 107]⁺ ion (C₄H₇O⁺).

-

Oxetane Ring Fragmentation: The oxetane ring can undergo fragmentation, leading to smaller fragments, although these are typically less intense than the fragmentation involving the stable benzyl group.

-

Experimental Protocols

The spectroscopic data presented in this guide are based on established principles and data from closely related compounds. For researchers wishing to acquire their own data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, the IR spectrum can be conveniently recorded as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Technique: Electron ionization (EI) mass spectrometry is a standard method for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Visualization of Key Relationships

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.

Caption: Molecular structure of this compound with NMR numbering.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the typical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for spectroscopic characterization.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. radtech.org [radtech.org]

- 6. catalog.data.gov [catalog.data.gov]

An In-Depth Technical Guide to 3-((Benzyloxy)methyl)oxetane for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a pivotal tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a particularly valuable scaffold.[1] Its unique combination of properties, including a significant dipole moment, hydrogen bond accepting capability, and a compact, three-dimensional structure, allows it to serve as a polar bioisostere for commonly used but often problematic groups like gem-dimethyl or carbonyl functionalities.[1][2] The introduction of an oxetane can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all while maintaining or improving target engagement.[1][2]

This guide focuses on a key exemplar of this class: 3-((Benzyloxy)methyl)oxetane . This molecule serves as a versatile building block, combining the advantageous oxetane core with a benzyl-protected hydroxymethyl side chain. This protected functional handle provides a strategic point for further chemical elaboration, enabling its seamless integration into complex synthetic pathways aimed at novel therapeutic agents. This document provides a comprehensive overview of its identification, synthesis, and safe handling, tailored for researchers, scientists, and drug development professionals.

Compound Identification and Core Profile

Accurate identification is the cornerstone of reproducible science. This compound is a distinct chemical entity with the following identifiers and properties.

| Property | Value | Source |

| CAS Number | 1003013-76-0 | [3][4][5] |

| Molecular Formula | C₁₁H₁₄O₂ | [4][5] |

| Molecular Weight | 178.23 g/mol | [4][5] |

| IUPAC Name | 3-((Phenylmethoxy)methyl)oxetane | [6] |

| Appearance | Typically a liquid | N/A |

| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | [4] |

Part 1: Synthesis and Purification Strategy

The most common and robust method for constructing the 3-substituted oxetane core is via an intramolecular Williamson etherification. This reaction is a classic SN2 cyclization of a 1,3-halohydrin, which proceeds with high efficiency when reaction conditions are carefully controlled. The benzyl ether in the target molecule is typically installed prior to the cyclization event.

Rationale Behind the Synthetic Pathway

The chosen synthetic route (illustrated below) begins with the commercially available 2,2-bis(bromomethyl)-1,3-propanediol.

-

Monobenzylation: The first step is a selective monobenzylation of one of the primary alcohols. This is a critical step requiring controlled stoichiometry. Using one equivalent of a strong base like sodium hydride (NaH) generates the mono-alkoxide in situ, which then acts as a nucleophile to displace the bromide from benzyl bromide. The bulky nature of the starting diol helps disfavor the formation of the dibenzylated product.

-

Intramolecular Cyclization (Williamson Etherification): The second step is the key ring-forming reaction. The addition of another equivalent of a strong base (NaH) deprotonates the remaining primary alcohol. The resulting alkoxide performs an intramolecular SN2 attack on the carbon bearing one of the bromo-substituents, displacing the bromide and forming the strained four-membered oxetane ring. This 4-exo-tet cyclization, while kinetically less favored than larger ring formations, is highly effective for this substrate. Polar aprotic solvents like THF or DMF are ideal as they solvate the sodium counter-ion without impeding the nucleophile.

Visualized Synthesis Workflow

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

-

Step 1: Synthesis of 1-(Benzyloxy)-2,2-bis(bromomethyl)propan-3-ol

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF).

-

Cool the flask to 0°C using an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) to the stirred solvent.

-

In a separate flask, dissolve 2,2-bis(bromomethyl)-1,3-propanediol (1.0 equivalent) in a minimum amount of dry THF.

-

Add the diol solution dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature for 1 hour.

-

Re-cool the mixture to 0°C and add benzyl bromide (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor reaction progress by TLC (Thin Layer Chromatography). Upon completion, quench the reaction carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0°C.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel to yield the monobenzylated intermediate.

-

-

Step 2: Synthesis of this compound

-

Dissolve the purified intermediate from Step 1 in dry THF in a flame-dried flask under an inert atmosphere.

-

Add sodium hydride (1.1 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl at 0°C.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

The final product can be purified by flash column chromatography to yield this compound as a pure liquid.

-

Part 2: Spectroscopic and Chromatographic Identification

Structural confirmation is achieved through a combination of spectroscopic techniques. While a publicly available, experimentally verified spectrum for this specific compound is not readily found, the following data represents an expert prediction based on the analysis of its constituent functional groups and data from closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.

Predicted ¹H NMR (400 MHz, CDCl₃)

-

δ 7.25-7.40 (m, 5H): This multiplet corresponds to the five aromatic protons of the benzyl group (C₆H₅).

-

δ 4.65 (t, J = 6.0 Hz, 2H): Triplet assigned to the two oxetane protons (CH₂) adjacent to the ring oxygen and cis to the side chain.

-

δ 4.55 (s, 2H): A sharp singlet for the benzylic protons (-O-CH₂-Ph).

-

δ 4.45 (t, J = 6.0 Hz, 2H): Triplet assigned to the two oxetane protons (CH₂) adjacent to the ring oxygen and trans to the side chain.

-

δ 3.70 (d, J = 5.5 Hz, 2H): Doublet for the methylene protons of the side chain (-CH-CH₂-O-).

-

δ 3.10-3.25 (m, 1H): Multiplet for the single proton on the C3 carbon of the oxetane ring (-CH-CH₂-O-).

Predicted ¹³C NMR (101 MHz, CDCl₃)

-

δ 138.0: Quaternary aromatic carbon of the benzyl group (ipso-C).

-

δ 128.5: Aromatic methine carbons (ortho/meta-C of benzyl).

-

δ 127.8: Aromatic methine carbon (para-C of benzyl).

-

δ 78.0: Methylene carbons of the oxetane ring (-O-CH₂-C).

-

δ 73.5: Benzylic carbon (-O-CH₂-Ph).

-

δ 72.0: Methylene carbon of the side chain (-CH-CH₂-O-).

-

δ 39.5: Methine carbon of the oxetane ring (C3).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected [M+H]⁺: 179.1067 for C₁₁H₁₅O₂⁺.

-

Expected [M+Na]⁺: 201.0886 for C₁₁H₁₄NaO₂⁺.

-

Common Fragmentation: A prominent fragment at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected due to the facile cleavage of the benzyl ether bond.

Logical Workflow for Identification

Part 3: Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is essential for laboratory safety. The following guidelines are based on standard safety data sheets for this class of compound.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[4][6] Long-term storage at refrigerated temperatures (2-8°C) is recommended to ensure stability.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic design allows for the incorporation of the beneficial oxetane moiety while providing a protected functional group for subsequent synthetic transformations. A thorough understanding of its synthesis via intramolecular Williamson etherification, its key spectroscopic identifiers, and its proper handling procedures is critical for its effective and safe use in a research setting. This guide provides the foundational knowledge necessary for scientists to confidently integrate this important reagent into their discovery programs.

References

-

This compound Safety Data Sheet . AK Scientific, Inc.

-

CAS 1003013-76-0: this compound . CymitQuimica.

-

1003013-76-0 | this compound . BLD Pharm.

-

1003013-76-0 this compound . AKSci.

-

Williamson Ether Synthesis . Wikipedia.

-

Williamson Ether Synthesis reaction . BYJU'S.

-

Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . Chemical Reviews, 116(21), 13207-13292.

-

Wessjohann, L. A., et al. (2020). Oxetanes: formation, reactivity and total syntheses of natural products . Beilstein Journal of Organic Chemistry, 16, 2876-2962.

-

Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes . Organic Letters, 24(12), 2356-2361.

-

Stepan, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry . RSC Medicinal Chemistry, 14(7), 1184-1211.

-

Carreira, E. M., et al. (2020). Chemical Space Exploration of Oxetanes . Molecules, 25(21), 5173.

Sources

The Oxetane Motif: From Serendipitous Discovery to a Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has undergone a remarkable transformation from a chemical curiosity to a highly sought-after structural motif in contemporary medicinal chemistry. Initially discovered in the 1870s, the inherent ring strain and perceived instability of oxetanes led to their general neglect for over a century.[1] However, a paradigm shift in the early 2000s, spearheaded by seminal work on their unique physicochemical properties, has cemented their role as valuable bioisosteres for gem-dimethyl and carbonyl groups.[2][3] This guide provides a comprehensive technical overview of the discovery and historical context of oxetane compounds. It delves into the foundational synthetic methodologies, explores the reasons behind their prolonged period of limited application, and details the modern resurgence that has positioned them as a powerful tool in drug discovery. Key synthetic transformations, mechanistic insights, and a data-driven analysis of their impact on critical drug-like properties are presented to provide a holistic understanding for researchers in the field.

The Early Years: A Serendipitous Discovery and a Century of Quiescence

The story of oxetanes begins in the late 19th century, a period of burgeoning exploration in organic chemistry. The first synthesis of the parent, unsubstituted oxetane, then referred to as trimethylene oxide, was reported by the French chemist Reboul in the 1870s.[3][4] This initial discovery, however, did not immediately spur widespread interest. The prevailing challenges in synthesizing and handling these strained four-membered rings, coupled with a lack of apparent utility, relegated them to the footnotes of heterocyclic chemistry for the better part of a century.[1]

Early assumptions about the structure of oxetane suggested a planar conformation. It wasn't until 1984 that a landmark X-ray analysis by Luger and Buschmann definitively debunked this myth, revealing a slightly puckered ring with an angle of 8.7°.[3][4] This puckering, while modest compared to cyclobutane, is a critical feature influencing the molecule's conformational behavior and interactions.

Structural Properties and Inherent Strain

The defining characteristic of the oxetane ring is its significant ring strain, calculated to be approximately 25.5 kcal/mol.[3] This value is comparable to that of an oxirane (27.3 kcal/mol) and substantially higher than that of its five-membered counterpart, tetrahydrofuran (5.6 kcal/mol).[3] This inherent strain is a direct consequence of the deviation of the endocyclic bond angles from the ideal tetrahedral angle of 109.5°.

| Property | Value | Source |

| Ring Strain | 25.5 kcal/mol | [3] |

| Puckering Angle | 8.7° (at 140 K) | [3][4] |

| C-O Bond Length | 1.448 Å | [3] |

| C-C Bond Length | 1.549 Å | [3] |

| C-O-C Angle | 91.8° | [3] |

| C-C-C Angle | 86.9° | [3] |

Table 1: Key structural parameters of the parent oxetane molecule.

Foundational Synthetic Strategies: The Williamson Ether Synthesis and the Paternò–Büchi Reaction

Despite the early challenges, two classical methods laid the groundwork for the synthesis of oxetane-containing compounds: the intramolecular Williamson ether synthesis and the Paternò–Büchi reaction.

The Intramolecular Williamson Ether Synthesis

A cornerstone of ether synthesis, the Williamson reaction, developed by Alexander Williamson in 1850, can be adapted for the formation of cyclic ethers.[5] In the context of oxetanes, this involves the intramolecular cyclization of a 1,3-haloalcohol. The reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonation of the alcohol, displaces an adjacent halide.

Experimental Protocol: A Classic Approach to Oxetane Synthesis via Williamson Ether Synthesis

Objective: To synthesize a 2-aryl-substituted oxetane from a β-halo ketone precursor.

Materials:

-

3-chloro-1-phenyl-1-propanone (β-halo ketone)

-

(R)-2-methyl-CBS-oxazaborolidine with borane-dimethyl sulfide complex (chiral reducing agent)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Asymmetric Reduction: A solution of the β-halo ketone (1.0 equivalent) in an appropriate solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). The chiral reducing agent is then added according to the manufacturer's instructions. The reaction is stirred until thin-layer chromatography (TLC) analysis indicates complete conversion of the ketone. The reaction is then quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.[6]

-

Base-Promoted Cyclization: The purified 1,3-haloalcohol is dissolved in methanol. Potassium hydroxide (a slight excess) is added, and the mixture is stirred at room temperature until the cyclization is complete, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 2-aryl-substituted oxetane.[6]

A primary limitation of this method is the potential for a competing E2 elimination reaction, also known as Grob fragmentation, which is particularly prevalent with primary and secondary alcohols and can lead to the formation of an alkene and a carbonyl compound instead of the desired oxetane.[7]

The Paternò–Büchi Reaction: A Photochemical Marvel

First reported by Emanuele Paternò and George Büchi, the Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[8][9] This reaction is a powerful tool for the direct construction of the oxetane ring in a single step.

The mechanism involves the photoexcitation of the carbonyl compound to its singlet excited state (S₁), which can then undergo intersystem crossing to the more stable triplet excited state (T₁).[9] The excited carbonyl then reacts with the ground-state alkene to form a biradical intermediate, which subsequently cyclizes to form the oxetane ring. The regioselectivity of the reaction is governed by the relative stability of the possible biradical intermediates.[3]

Experimental Protocol: A Representative Paternò–Büchi Reaction

Objective: To synthesize a spirocyclic oxetane via a telescoped three-step sequence involving a Paternò–Büchi reaction.

Materials:

-

Cyclic ketone (e.g., cyclohexanone)

-

Maleic anhydride

-

p-Xylene

-

Acetonitrile (MeCN)

-

Nucleophile (e.g., an alcohol or amine)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

Photochemical reactor equipped with a 300 nm lamp

Procedure:

-

Paternò–Büchi Reaction: A solution of the cyclic ketone (3 mmol), maleic anhydride (1 mmol), and p-xylene (1 mmol) in acetonitrile (0.1 M with respect to maleic anhydride) is irradiated in a photochemical reactor at 300 nm until the starting material is consumed. p-Xylene acts as a triplet sensitizer and suppresses the dimerization of the alkene.[10]

-

Nucleophilic Ring-Opening: The resulting anhydride is not isolated. A nucleophile (e.g., benzyl alcohol) is added directly to the reaction mixture to open the anhydride ring, forming a carboxylic acid.[10]

-

Esterification: DCC is added to the mixture to facilitate the esterification of the carboxylic acid, yielding the final functionalized spirocyclic oxetane. The product is then purified by silica gel chromatography.[10]

Despite its elegance, the Paternò–Büchi reaction often requires specialized photochemical equipment, and its quantum yields can be low due to competing side reactions.[7]

The Modern Renaissance: Oxetanes in Medicinal Chemistry

The early 21st century witnessed a dramatic shift in the perception of oxetanes, largely driven by the pioneering work of Carreira and his collaborators.[2][11] They recognized that the unique properties of the oxetane ring could be strategically leveraged to address common challenges in drug design, particularly in modulating physicochemical properties. This "rediscovery" sparked an "oxetane rush" in the medicinal chemistry community.[2][12]

The Oxetane as a Bioisostere

The central tenet of the modern application of oxetanes is their role as a bioisostere for two ubiquitous functional groups in medicinal chemistry: the gem-dimethyl group and the carbonyl group.[2][3]

-

gem-Dimethyl Group Replacement: The gem-dimethyl group is often introduced to block metabolically labile positions in a drug candidate. However, this typically increases the lipophilicity of the molecule, which can negatively impact its pharmacokinetic profile. The oxetane ring has a similar molecular volume to the gem-dimethyl group but is significantly more polar.[3][4] Replacing a gem-dimethyl group with an oxetane can therefore maintain the steric bulk required for metabolic shielding while simultaneously improving aqueous solubility and reducing lipophilicity.[4]

-

Carbonyl Group Replacement: The oxetane ring also serves as a metabolically stable surrogate for the carbonyl group.[2][3] While the carbonyl group is susceptible to metabolic reduction and can be a site for unwanted nucleophilic attack, the oxetane is generally more robust.[4] Furthermore, the oxetane oxygen can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carbonyl oxygen.[13]

Impact on Physicochemical Properties: A Quantitative Look

The strategic incorporation of an oxetane ring can lead to predictable and often dramatic improvements in key drug-like properties. The following table summarizes data from matched molecular pair analyses, illustrating these effects.

| Property | Effect of Oxetane Incorporation | Quantitative Impact | Rationale |

| Aqueous Solubility | Generally Increased | 4 to >4000-fold increase | The polar oxygen atom enhances interactions with water.[14] |

| Lipophilicity (LogD) | Generally Decreased | Reduction of 0.5 - 2.0 log units | The polar nature of the ether linkage reduces overall lipophilicity.[15] |

| Metabolic Stability | Generally Increased | Lower intrinsic clearance (CLint) | The oxetane ring is less susceptible to CYP450-mediated oxidation compared to alkyl groups.[16] |

| Basicity (pKa) of Proximal Amines | Decreased | Reduction of ~2.7 pKa units | The electron-withdrawing nature of the oxetane oxygen reduces the basicity of adjacent amines.[2] |

Table 2: Modulation of Physicochemical and Pharmacokinetic Properties by Oxetane Incorporation.

Oxetanes in Action: Clinical Candidates and Approved Drugs

The theoretical benefits of oxetane incorporation have been validated in numerous drug discovery programs, leading to several clinical candidates and approved drugs.

-

Lanraplenib (GS-9876): This spleen tyrosine kinase (SYK) inhibitor, developed for autoimmune diseases, features an N-oxetanyl piperazine motif. This was a strategic replacement for a morpholine group to improve metabolic stability and fine-tune the compound's lipophilicity (LogD).[11][17] The oxetane moiety helped to achieve a desirable balance of properties for once-daily oral dosing.[11]

-

Ziresovir (AK0529): An inhibitor of the respiratory syncytial virus (RSV) fusion protein, ziresovir incorporates an oxetane-containing side chain.[1][18] In this case, the oxetane serves as a conformational and basicity control element, contributing to the overall three-dimensionality and potency of the molecule.[2][12] Docking studies suggest the oxetane ring itself is not directly involved in protein binding but is crucial for optimizing the molecule's properties.[19]

-

Rilzabrutinib: This Bruton's tyrosine kinase (BTK) inhibitor, approved for the treatment of immune thrombocytopenia, contains an oxetane.[20][21] The inclusion of the oxetane was a key design element to modulate the basicity of a nearby amine, thereby reducing off-target effects such as hERG inhibition, while maintaining favorable physicochemical properties.[22][23]

Modern Synthetic Innovations

The renewed interest in oxetanes has catalyzed the development of novel and more efficient synthetic methodologies beyond the classical approaches.

Synthesis of 3-Oxetanone: A Key Building Block

A significant advancement in the field was the development of a practical, scalable synthesis of 3-oxetanone by Carreira and coworkers.[24] This versatile building block provides a convenient entry point for the synthesis of a wide array of 3-substituted oxetanes. Their four-step synthesis starting from dihydroxyacetone dimer reported an overall yield of 62%.[25] More recently, a gold-catalyzed one-step synthesis from readily available propargylic alcohols has further improved access to this crucial intermediate.[7]

Other Modern Methodologies

-

Ring Expansion of Epoxides: Sulfur ylides can be used to ring-expand epoxides to form oxetanes, a method that has been applied in the synthesis of enantioenriched oxetanes.[26]

-

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis and ring-opening of oxetanes has enabled access to chiral, highly functionalized building blocks.[26]

-

C-H Functionalization: Recent advances have demonstrated the synthesis of oxetanes via the functionalization of unactivated alcohol C-H bonds, offering a novel and efficient synthetic disconnection.[27]

Conclusion and Future Outlook

The journey of the oxetane ring from its discovery in the 19th century to its current status as a valuable tool in drug discovery is a testament to the dynamic nature of chemical research. Once overlooked due to synthetic hurdles and perceived instability, the oxetane has been "rediscovered" and is now strategically employed to enhance the developability of drug candidates. Its ability to predictably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability has been demonstrated in numerous successful drug discovery campaigns.

The continued development of innovative and scalable synthetic methods will undoubtedly broaden the accessibility and diversity of oxetane-containing building blocks. As our understanding of the nuanced effects of this unique four-membered heterocycle on biological systems deepens, the oxetane is poised to become an even more indispensable component of the medicinal chemist's toolbox, paving the way for the design of next-generation therapeutics with superior efficacy and safety profiles.

References

- 1. What is Ziresovir used for? [synapse.patsnap.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Paterno buchi reaction | PPTX [slideshare.net]

- 10. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]

- 11. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 15. Characterization of the mechanism of action of lanraplenib, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. congress.sanofimedical.com [congress.sanofimedical.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 27. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 3-((Benzyloxy)methyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a keenly explored motif in modern drug discovery.[1][2][3] Its growing appeal lies in a unique combination of physicochemical properties that can favorably modulate the characteristics of bioactive molecules.[4] Unlike more common cyclic ethers like tetrahydrofuran, the oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), comparable to that of an epoxide.[4] This inherent strain, however, does not necessarily translate to instability; in fact, 3,3-disubstituted oxetanes exhibit remarkable chemical stability.[2] The strained C-O-C bond angle effectively exposes the oxygen lone pairs, making oxetane a potent hydrogen-bond acceptor.[4]

From a drug design perspective, the oxetane moiety is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1] This substitution can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformational preferences of the parent molecule.[1][4] Specifically, 3-substituted oxetanes, such as 3-((benzyloxy)methyl)oxetane, are valuable building blocks for introducing these desirable properties.[1][2] This guide provides a detailed structural analysis of this compound, offering a foundational understanding for its application in the synthesis of novel therapeutic agents.

Synthesis and Purification of this compound

The synthesis of this compound typically involves the formation of the ether linkage between a suitable oxetane precursor and a benzyl group. A common and effective strategy is the Williamson ether synthesis. This method relies on the reaction of an alkoxide with a primary alkyl halide.

A plausible synthetic route, based on established methods for preparing substituted oxetanes, is outlined below.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

(3-(Bromomethyl)oxetan-3-yl)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of the Alkoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of (3-(bromomethyl)oxetan-3-yl)methanol (1.0 equivalent) in anhydrous DMF dropwise.

-

Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group of the starting material to form the corresponding alkoxide. The use of an inert atmosphere and anhydrous conditions is crucial to prevent quenching of the highly reactive sodium hydride by moisture.

-

-

Ether Formation: After the evolution of hydrogen gas ceases (indicating complete formation of the alkoxide), add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: The nucleophilic alkoxide displaces the bromide ion from benzyl bromide in an Sₙ2 reaction to form the desired ether linkage.

-

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Causality: The aqueous work-up removes unreacted reagents and inorganic byproducts. The brine wash helps to remove any remaining water from the organic phase.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Column chromatography separates the target compound from any remaining starting materials, byproducts, and impurities based on polarity.

-

In-depth Structural Analysis

A thorough structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the oxetane ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H | Aromatic protons of the phenyl ring. |

| ~ 4.55 | Singlet | 2H | Ar-CH₂ -O | Benzylic methylene protons adjacent to the oxygen atom. |

| ~ 4.50 | Doublet | 2H | Oxetane CH₂ | Methylene protons on one side of the oxetane ring. |

| ~ 4.40 | Doublet | 2H | Oxetane CH₂ | Methylene protons on the other side of the oxetane ring. |

| ~ 3.65 | Doublet | 2H | O-CH₂ -Oxetane | Methylene protons of the benzyloxymethyl group. |

| ~ 3.10 | Multiplet | 1H | Oxetane CH | Methine proton at the 3-position of the oxetane ring. |

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 | Ar-C (quaternary) | Quaternary aromatic carbon attached to the benzylic group. |

| ~ 128.5 | Ar-C H | Aromatic methine carbons. |

| ~ 127.8 | Ar-C H | Aromatic methine carbons. |

| ~ 127.6 | Ar-C H | Aromatic methine carbons. |

| ~ 78 | Oxetane C H₂ | Methylene carbons of the oxetane ring. |

| ~ 73 | Ar-C H₂-O | Benzylic methylene carbon. |

| ~ 72 | O-C H₂-Oxetane | Methylene carbon of the benzyloxymethyl group. |

| ~ 40 | Oxetane C H | Methine carbon at the 3-position of the oxetane ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Upon electron ionization, this compound (Molecular Weight: 178.23 g/mol ) is expected to produce a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will likely be dominated by cleavage of the bonds adjacent to the ether oxygen and the strained oxetane ring.

| m/z | Proposed Fragment | Notes |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular ion peak. |

| 107 | [C₇H₇O]⁺ | Loss of the oxetanylmethyl radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from the tropylium ion. |

| 71 | [C₄H₇O]⁺ | Fragment corresponding to the oxetanylmethyl cation. |

Key Structural Features and Conformational Insights

The structure of this compound is characterized by the puckered conformation of the oxetane ring.[1] Unlike the planar representation often depicted in 2D drawings, the four-membered ring adopts a non-planar arrangement to alleviate eclipsing strain between adjacent methylene groups.[1] The degree of puckering is influenced by the substituent at the 3-position.

The benzyloxy group introduces conformational flexibility due to rotation around the C-O and C-C single bonds. The spatial arrangement of the bulky benzyl group relative to the oxetane ring will have a significant impact on the molecule's overall shape and its ability to interact with biological targets.

Diagram of the Structural Analysis Workflow

Caption: Workflow for the synthesis and structural elucidation of this compound.

Applications in Drug Development

The structural and physicochemical properties of this compound make it a valuable building block in drug discovery. Its incorporation into a lead molecule can be a strategic approach to:

-

Enhance Aqueous Solubility: The polar oxetane ring can improve the solubility of lipophilic compounds, which is often a challenge in drug development.[1]

-

Improve Metabolic Stability: The oxetane moiety can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[1]

-

Modulate Lipophilicity: The replacement of a gem-dimethyl group with an oxetane can reduce lipophilicity, leading to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1]

-

Explore New Chemical Space: The three-dimensional nature of the oxetane ring can orient substituents in unique vectors, allowing for novel interactions with biological targets.[4]

Conclusion

A comprehensive structural analysis of this compound, utilizing NMR and mass spectrometry, provides the foundational knowledge required for its effective application in medicinal chemistry. Understanding the synthesis, spectral characteristics, and key structural features of this versatile building block empowers researchers to strategically employ the oxetane motif to optimize the properties of next-generation therapeutics. The continued exploration of oxetane-containing compounds holds significant promise for the development of novel drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Solubility Characteristics of 3-((Benzyloxy)methyl)oxetane

This guide provides a comprehensive technical overview of the solubility characteristics of 3-((Benzyloxy)methyl)oxetane. It is intended for researchers, scientists, and drug development professionals who are considering this compound for use in their work. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into its behavior in various solvent systems.

Introduction to this compound

This compound, with the CAS number 1003013-76-0, is a chemical compound featuring a four-membered cyclic ether known as an oxetane ring.[1] This structural motif is of growing interest in medicinal chemistry and materials science due to its unique physicochemical properties.[2][3][4] The presence of the benzyloxy group, which combines a benzyl group with an ether linkage, imparts a degree of moderate polarity to the molecule.[1] This unique combination of a polar oxetane ring and a more hydrophobic benzyloxy group suggests a nuanced solubility profile.[1] The molecule has a molecular weight of approximately 178.23 g/mol and is typically a liquid at room temperature.[1][5][6]

The oxetane ring itself is known to be a valuable functional group in drug discovery, often introduced to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity.[2][3][7] Studies have shown that the incorporation of an oxetane can lead to significant changes in these key parameters, making it a powerful tool for fine-tuning the characteristics of a lead compound.[3][7][8]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[9][10] The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure and Polarity Analysis of this compound:

-

Oxetane Ring: The four-membered ether ring is inherently polar due to the presence of the electronegative oxygen atom, which creates a dipole moment. This feature suggests potential solubility in polar solvents.

-

Benzyloxy Group: This group consists of a nonpolar benzene ring and a polar ether linkage. The large, nonpolar aromatic ring will contribute to solubility in nonpolar organic solvents.

-

Overall Polarity: The combination of the polar oxetane ring and the largely nonpolar benzyloxy group results in a molecule of moderate overall polarity.[1] This suggests that this compound will likely exhibit solubility in a range of solvents, from moderately polar to nonpolar, but may have limited solubility in highly polar solvents like water or highly nonpolar solvents like hexane.

Predicted Solubility Profile

Based on the structural analysis, the following solubility characteristics can be predicted for this compound:

| Solvent Class | Predicted Solubility | Rationale |

| Highly Polar Protic (e.g., Water) | Low to Insoluble | The large, nonpolar benzyl group is expected to dominate, hindering dissolution in water despite the polar oxetane ring. |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | These solvents can interact favorably with both the polar and nonpolar regions of the molecule. |

| Moderately Polar (e.g., Acetone, Ethyl Acetate) | Soluble | The polarity of these solvents is well-matched to the overall moderate polarity of the compound. |

| Nonpolar (e.g., Toluene, Dichloromethane) | Soluble | The nonpolar benzyl group will drive solubility in these solvents. |

| Highly Nonpolar (e.g., Hexane, Heptane) | Sparingly Soluble to Insoluble | The polarity of the oxetane ring may limit solubility in very nonpolar alkanes. |

Experimental Determination of Solubility

To empirically validate the predicted solubility profile, a series of experiments should be conducted. The following protocols are designed to provide a systematic and reliable approach to quantifying the solubility of this compound.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). While a specific SDS for this compound was not found, general safety precautions for handling similar chemical compounds should be followed.[11][12] This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, or skin contact.[11][12]

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents.[13][14]

Protocol:

-

Label a series of small test tubes, one for each solvent to be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Add approximately 1 mL of each solvent to the corresponding test tube.

-

To each test tube, add a small, accurately measured amount of this compound (e.g., 10 mg or 10 µL).

-

Vigorously shake or vortex each test tube for 30-60 seconds.

-

Visually inspect each tube for the presence of a single, clear phase (soluble), two distinct phases (immiscible/insoluble), or undissolved solid/liquid (insoluble).[9]

-

Record the observations in a laboratory notebook.

Quantitative Solubility Determination (Shake-Flask Method)

For a more precise measurement of solubility, the shake-flask method is a widely accepted technique.[15]

Protocol:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each selected solvent in a series of flasks.

-

Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C) to equilibrate for a set period (typically 24-48 hours) to ensure saturation is reached.

-

After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the clear supernatant from each flask, taking care not to disturb the undissolved solute.

-

Dilute the withdrawn aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Quantify the concentration of this compound in the diluted aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

-

Calculate the original concentration of the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a molecule with a dualistic nature, combining the polar characteristics of an oxetane ring with the nonpolar features of a benzyloxy group. This structure leads to a predicted solubility in a range of moderately polar to nonpolar organic solvents, with limited solubility in highly polar or highly nonpolar solvents. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility profile. A thorough understanding of these solubility characteristics is essential for the effective application of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Wuts, P. G. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12021–12087. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

RadTech. Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. [Link]

-

ResearchGate. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]

-

National Institutes of Health. Oxetanes in Drug Discovery Campaigns. [Link]

-

Hoffman Fine Chemicals. CAS 146877-17-0 | (S)-2-((Benzyloxy)methyl)oxetane. [Link]

-

ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. [Link]

Sources

- 1. CAS 1003013-76-0: this compound [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes - Enamine [enamine.net]

- 5. This compound | 1003013-76-0 [chemicalbook.com]

- 6. 1003013-76-0|this compound|BLD Pharm [bldpharm.com]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. youtube.com [youtube.com]

The Modern Chemist's Guide to Substituted Oxetanes: A Review of Core Synthetic Strategies

Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry

To the modern medicinal chemist, the search for molecular scaffolds that confer both metabolic stability and favorable physicochemical properties is a perpetual endeavor. For decades, ubiquitous groups like gem-dimethyl and carbonyl functionalities have been mainstays in drug design. However, their susceptibility to metabolic degradation and influence on properties like solubility have driven researchers to seek superior bioisosteric replacements. Enter the oxetane.[1][2]

This unassuming four-membered cyclic ether has generated enormous interest for its unique combination of characteristics.[1] The strained ring system imparts a fascinating structural rigidity and three-dimensionality, while the oxygen atom enhances polarity and acts as a strong hydrogen bond acceptor—often more effective than other cyclic ethers and even comparable to many carbonyl groups.[3] These features have established oxetanes as valuable tools for improving aqueous solubility, metabolic stability, and overall pharmacological profiles of drug candidates.[3]

Despite their clear advantages, the synthesis of substituted oxetanes has historically been a challenge, limiting their broader application.[4] This guide provides an in-depth review of the core synthetic strategies for accessing this valuable motif, offering field-proven insights into the causality behind methodological choices. We will dissect the most powerful and prevalent techniques, from classic intramolecular cyclizations to modern metal-catalyzed approaches, providing the necessary foundation for researchers to strategically incorporate oxetanes into their next generation of therapeutic agents.

Chapter 1: Intramolecular Cyclization: The Workhorse of Oxetane Synthesis

The most common and versatile approach to constructing the oxetane ring is through intramolecular C-O bond formation.[1][5][6][7] This strategy relies on a 1,3-difunctionalized propane backbone, where a nucleophilic hydroxyl group displaces a leaving group at the 3-position. The reliability and predictability of this approach have made it the workhorse for synthesizing a vast array of substituted oxetanes.

The Williamson Ether Synthesis: A Classic, Reimagined

First reported for oxetane synthesis by Reboul in 1878, the intramolecular Williamson ether synthesis remains a cornerstone methodology.[1] The reaction involves the SN2 displacement of a leaving group (typically a halide or sulfonate) by an alkoxide, generated by deprotonating a 1,3-hydroxy group with a strong base.[5][8]

The success of this reaction is highly substrate-dependent.[1][9] The 4-exo-tet cyclization is kinetically less favored compared to other ring closures, and side reactions like Grob fragmentation can compete, particularly with substrates prone to elimination.[1][5] However, with careful substrate design and optimization of reaction conditions, this method is exceptionally powerful.

Figure 1: General mechanism of the intramolecular Williamson ether synthesis for oxetanes.

Causality Behind Experimental Choices:

-

Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are preferred.[1][9] They efficiently deprotonate the alcohol without competing in the SN2 reaction.

-

Leaving Group: Tosylates (Ts), mesylates (Ms), and halides (Br, I) are common leaving groups.[1] The choice depends on the ease of installation and reactivity. For instance, converting a primary alcohol in a 1,3-diol to an iodide can be achieved in a one-pot fashion using an Appel reaction prior to base-mediated cyclization.[1]

-

Stereochemistry: As a classic SN2 reaction, the cyclization proceeds with complete inversion of stereochemistry at the carbon bearing the leaving group.[1][8][9] This is a critical consideration for stereocontrolled synthesis. Nelson and co-workers demonstrated this principle by synthesizing both syn- and anti-2,4-substituted oxetanes from the corresponding 1,3-diols by first inverting the stereocenter of the secondary alcohol during conversion to an acetoxybromide, followed by a second inversion during the NaH-mediated cyclization.[1]

Experimental Protocol: One-Pot Synthesis of 2,2-Disubstituted Oxetanes from 1,3-Diols [1][9]

This protocol is adapted from the work of Mandal and co-workers.[1]

-

Setup: To a solution of the 1,3-diol (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous acetonitrile (ACN) at 0 °C under an inert atmosphere (N₂ or Ar), add iodine (I₂) (1.2 equiv) portion-wise.

-

Iodination: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the primary alcohol is fully converted to the iodide (monitor by TLC).

-

Cyclization: Cool the mixture back to 0 °C and add potassium tert-butoxide (KOtBu) (2.5 equiv) portion-wise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-5 hours or until TLC analysis indicates complete consumption of the intermediate iodo-alcohol.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane.

The Mitsunobu Reaction: A Dehydrative Cyclization

The Mitsunobu reaction offers a powerful alternative for the intramolecular cyclization of 1,3-diols under milder, neutral conditions.[10][11][12] This redox-condensation reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate one of the hydroxyl groups in situ, facilitating its displacement by the other.[2][10]

Field-Proven Insights: The key advantage of the Mitsunobu reaction is its ability to bypass the often harsh conditions required for forming a leaving group and subsequent base-mediated cyclization. [13]It's a one-pot, dehydrative process. However, the reaction's success is highly dependent on the steric environment of the diol and the pKa difference between the two hydroxyl groups. The reaction typically favors activation of the less sterically hindered primary alcohol, which is then displaced by the secondary alcohol. [12]For some challenging substrates, standard Mitsunobu conditions can fail. In such cases, modified procedures, sometimes including additives, have been developed to promote the desired 4-membered ring formation over competing pathways. [13][14]

Chapter 2: The Paternò-Büchi Reaction: A Photochemical [2+2] Cycloaddition

Figure 3: Simplified mechanism of the Paternò-Büchi reaction.

Strategic Considerations:

-

Regioselectivity: The reaction's regioselectivity is a critical factor. For electron-rich alkenes, the reaction is typically initiated by the attack of the electrophilic, half-vacant n-orbital of the excited oxygen atom on the alkene, leading to the more stable diradical intermediate. This often results in predictable regiochemical outcomes. [15][16]* Stereoselectivity: The stereochemical outcome can be complex and depends on whether the reaction proceeds through a singlet or triplet excited state. [15][16]Singlet state reactions are often stereospecific, while triplet state reactions proceed via a longer-lived diradical intermediate that can undergo bond rotation before ring closure, leading to a mixture of stereoisomers. [15]* Applications: This method is particularly valuable for synthesizing oxetanes that are difficult to access through cyclization routes. It has been applied in the synthesis of natural products and complex molecular architectures. [15][17]

Chapter 3: Modern Synthetic Approaches: Expanding the Toolbox

While cyclization and photocycloaddition form the classical foundation of oxetane synthesis, modern organic chemistry has introduced new and powerful strategies.

Ring Expansion of Epoxides

The ring expansion of readily available epoxides provides an attractive and often highly efficient route to 2-substituted and 2,2-disubstituted oxetanes. [4][5]A prominent example is the Corey-Chaykovsky reaction, where an epoxide is treated with a sulfur ylide, such as dimethyloxosulfonium methylide. [1][4]The ylide opens the epoxide to form a betaine intermediate, which then undergoes intramolecular SN2 displacement to form the oxetane and release dimethyl sulfoxide (DMSO). [1] This method is particularly powerful for generating chiral oxetanes from chiral epoxides, often with excellent retention of enantiomeric excess. [1][18]Shibasaki and co-workers developed an elegant one-pot enantioselective synthesis of 2,2-disubstituted oxetanes by first forming a chiral epoxide from a ketone via an asymmetric Corey-Chaykovsky reaction, followed by ring expansion with another equivalent of the sulfur ylide. [1]

| Reactant (Ketone) | Epoxide ee (%) | Oxetane Yield (%) | Oxetane ee (%) |

|---|---|---|---|

| Acetophenone | 98 | 85 | >98 |

| 2-Hexanone | >98 | 91 | >98 |

| Propiophenone | 88 | 58 | 99.5 |

Table 1: Enantioselective synthesis of chiral oxetanes via epoxide ring expansion, adapted from Shibasaki et al.[1]

Metal-Catalyzed Cyclizations

Transition metal catalysis has opened new avenues for oxetane synthesis. For example, recent work has shown that homoallylic alcohols can undergo cycloisomerization to form oxetanes. A cobalt-catalyzed method involving metal hydride atom transfer (MHAT) and radical polar crossover (RPC) provides a mild and high-yielding protocol with broad substrate scope, including access to medicinally relevant spirooxetanes. [5]Other approaches include copper-catalyzed formal [2+2] cycloadditions, which can produce highly substituted oxetanes with excellent diastereo- and enantioselectivity. [5][7]

Chapter 4: Strategic Selection of a Synthetic Route

Choosing the optimal synthetic route to a target oxetane requires a careful analysis of the desired substitution pattern, stereochemistry, and available starting materials.

Figure 4: Decision-making workflow for selecting an oxetane synthesis strategy.

-

For simple, robust syntheses from 1,3-diols or halohydrins: The Williamson ether synthesis is the go-to method. It is well-understood, scalable, and its stereochemical outcome is predictable. [1][5]* For dehydrative cyclization of sensitive 1,3-diols under neutral conditions: The Mitsunobu reaction is an excellent choice, avoiding the need for harsh bases or prior functionalization. [2][13]* For direct construction from carbonyls and alkenes, especially for complex scaffolds: The Paternò-Büchi reaction offers a unique and powerful convergent approach, though it requires specialized photochemical equipment. [15][19]* For accessing 2- and 2,2-disubstituted oxetanes: Epoxide ring expansion is often the most efficient and direct strategy, particularly for enantioselective syntheses. [1][4][18]

Conclusion

The oxetane ring has transitioned from a synthetic curiosity to a strategically important functional group in modern drug discovery. The synthetic chemist's toolbox for accessing this motif is more diverse and powerful than ever before. A thorough understanding of the core synthetic strategies—from the foundational Williamson ether synthesis and Paternò-Büchi reaction to modern ring expansion and metal-catalyzed methods—is essential for any researcher aiming to leverage the unique benefits of substituted oxetanes. By carefully considering the mechanism, scope, and limitations of each approach, scientists can rationally design and execute efficient syntheses to unlock the full potential of this remarkable heterocyclic scaffold.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233. [Link]

-

D'Auria, M. (2017). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 22(7), 1134. [Link]

-

Krasavin, M., et al. (n.d.). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. Presentation Abstract. [Link]

-

D'Auria, M., & Albini, A. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2346. [Link]

-

Slideshare. (2016). Paterno buchi reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. [Link]

-

Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Presentation. [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Paternò–Büchi reaction. [Link]

-

ResearchGate. (2025). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Request PDF. [Link]

-